Home > Products > Screening Compounds P66113 > [Leu8,des-Arg9]bradykinin
[Leu8,des-Arg9]bradykinin - 64695-06-3

[Leu8,des-Arg9]bradykinin

Catalog Number: EVT-290007
CAS Number: 64695-06-3
Molecular Formula: C41H63N11O10
Molecular Weight: 870.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[Leu⁸,des-Arg⁹]bradykinin, also referred to as Lys-[Leu⁸]des-Arg⁹-bradykinin in some papers, is a synthetic peptide analog of bradykinin. It functions as a selective and competitive antagonist of the bradykinin B1 receptor (B1R) [, , , , , , , , , , , , ]. This means it binds to the B1R and blocks the actions of endogenous B1R agonists like des-Arg⁹-bradykinin, without activating the receptor itself.

Bradykinin

  • Relevance: Bradykinin is the parent compound of [Leu8,des-Arg9]bradykinin. [Leu8,des-Arg9]bradykinin is a bradykinin analog with modifications at the 8th and 9th positions, resulting in B1 receptor (B1R) selectivity and antagonistic activity. Studies have shown that [Leu8,des-Arg9]bradykinin effectively blocks bradykinin-induced effects mediated by B1R [, , , , , , , ].

Des-Arg9-bradykinin

    Lys-des-Arg9-bradykinin

      [Lys-[Leu8]des-Arg9-bradykinin

      • Relevance: [Lys-[Leu8]des-Arg9-bradykinin is another name used for [Leu8,des-Arg9]bradykinin. It highlights the specific amino acid substitutions within the bradykinin sequence. []
      • Relevance: Like bradykinin, kallidin is structurally similar to [Leu8,des-Arg9]bradykinin and can be metabolized to des-Arg10-kallidin, a B1R agonist. This metabolic pathway highlights the potential for cross-talk between B1R and B2R systems, which [Leu8,des-Arg9]bradykinin helps to elucidate [, ].

      Des-Arg10-kallidin

      • Relevance: Similar to des-Arg9-bradykinin, des-Arg10-kallidin activates B1R, contrasting with the B1R antagonism of [Leu8,des-Arg9]bradykinin []. Both compounds highlight the specific structural requirements for B1R activation versus inhibition.
      • Relevance: While [Leu8,des-Arg9]bradykinin selectively antagonizes B1R, HOE 140 targets B2R [, , ]. Studies often use these two antagonists in combination to dissect the individual contributions of B1R and B2R in various physiological and pathological processes.

      Ac-d-Arg-[Hyp3,d-Phe7,Leu8]BK

      • Relevance: Ac-d-Arg-[Hyp3,d-Phe7,Leu8]BK acts as a selective antagonist for the bradykinin B2 receptor (B2R) and is often used in research to investigate the specific roles of B2 receptors. In contrast, [Leu8,des-Arg9]bradykinin selectively targets the B1 receptor (B1R). []
      Source

      [Leu8,des-Arg9]bradykinin is derived from bradykinin, which is naturally produced in the body as part of the kinin-kallikrein system. The compound has been synthesized through various chemical methods aimed at enhancing its stability and receptor selectivity. Its synthesis and characterization have been documented in several studies focusing on peptide analogs and their biological activities .

      Classification

      This compound falls under the classification of peptide antagonists, specifically targeting the kinin B1 receptor. It is categorized as a non-peptide antagonist due to its structural modifications that differentiate it from naturally occurring kinins.

      Synthesis Analysis

      Methods

      The synthesis of [Leu8,des-Arg9]bradykinin typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin.

      1. Boc Chemistry: The use of N-tert-butyloxycarbonyl (Boc) protecting groups facilitates selective reactions at amino acid side chains while preventing unwanted side reactions.
      2. Coupling Agents: Common coupling agents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are used to activate carboxylic acid groups for amide bond formation between amino acids.
      3. Purification: After synthesis, peptides are purified using high-performance liquid chromatography (HPLC), allowing for the separation of desired products from by-products and unreacted materials .

      Technical Details

      The synthesis process involves:

      • Activation of Boc-protected amino acids with DCC or DIC.
      • Coupling reactions performed in solvents such as dichloromethane (DCM) or a DCM/dimethylformamide (DMF) mixture.
      • Verification of peptide purity and identity through mass spectrometry and analytical HPLC .
      Molecular Structure Analysis

      Structure

      [Leu8,des-Arg9]bradykinin consists of eight amino acids with a specific sequence that includes leucine at position eight and lacks arginine at position nine. The general structure can be represented as follows:

      H2NProPheGlySerLeuIleLeuC terminus\text{H}_2\text{N}-\text{Pro}-\text{Phe}-\text{Gly}-\text{Ser}-\text{Leu}-\text{Ile}-\text{Leu}-\text{C terminus}

      Data

      The molecular formula for [Leu8,des-Arg9]bradykinin can be derived from its amino acid composition, leading to a molecular weight of approximately 1000 Da. Detailed structural data can be obtained through spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

      Chemical Reactions Analysis

      Reactions

      The primary chemical reaction involving [Leu8,des-Arg9]bradykinin is its interaction with kinin B1 receptors. This interaction inhibits receptor activation by endogenous kinins, thus providing an antagonistic effect.

      Technical Details

      In vitro studies have demonstrated that [Leu8,des-Arg9]bradykinin exhibits high affinity for kinin B1 receptors with a Ki value indicating effective competitive inhibition against natural ligands like bradykinin . Binding assays typically involve radiolabeled ligands to quantify receptor interactions.

      Mechanism of Action

      Process

      The mechanism by which [Leu8,des-Arg9]bradykinin exerts its effects involves:

      1. Receptor Binding: The compound binds selectively to kinin B1 receptors.
      2. Signal Transduction Inhibition: By blocking these receptors, it prevents downstream signaling pathways associated with pain and inflammation.
      3. Physiological Effects: This antagonism results in reduced vascular permeability and decreased pain responses in experimental models .

      Data

      Experimental data show that [Leu8,des-Arg9]bradykinin effectively reduces responses to angiotensin II in vascular tissues, indicating its role in modulating vascular reactivity through kinin receptor blockade .

      Physical and Chemical Properties Analysis

      Physical Properties

      • Appearance: Typically appears as a white to off-white powder.
      • Solubility: Soluble in water and polar organic solvents.

      Chemical Properties

      • Stability: Enhanced stability compared to native bradykinin due to structural modifications.
      • pH Sensitivity: Exhibits stability across a physiological pH range but may degrade under extreme conditions.

      Relevant Data or Analyses

      Studies indicate that [Leu8,des-Arg9]bradykinin maintains biological activity over extended periods when stored under appropriate conditions .

      Applications

      Scientific Uses

      [Leu8,des-Arg9]bradykinin serves several important roles in scientific research:

      • Pharmacological Studies: Used extensively to study kinin B1 receptor functions and their implications in pain and inflammatory processes.
      • Drug Development: Potential lead compound for developing new therapeutics targeting inflammatory diseases.
      • Research Tool: Employed in experimental setups to elucidate signaling pathways involving kinins in various physiological contexts .

      Properties

      CAS Number

      64695-06-3

      Product Name

      [Leu8,des-Arg9]bradykinin

      IUPAC Name

      (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

      Molecular Formula

      C41H63N11O10

      Molecular Weight

      870.0 g/mol

      InChI

      InChI=1S/C41H63N11O10/c1-24(2)20-28(40(61)62)48-36(57)31-14-8-17-50(31)38(59)29(23-53)49-34(55)27(21-25-10-4-3-5-11-25)47-33(54)22-46-35(56)30-13-7-18-51(30)39(60)32-15-9-19-52(32)37(58)26(42)12-6-16-45-41(43)44/h3-5,10-11,24,26-32,53H,6-9,12-23,42H2,1-2H3,(H,46,56)(H,47,54)(H,48,57)(H,49,55)(H,61,62)(H4,43,44,45)/t26-,27-,28-,29-,30-,31-,32-/m0/s1

      InChI Key

      BGAPYBBQGHUQNM-YYGRSCHNSA-N

      SMILES

      CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

      Synonyms

      8-Leu-9-de-Arg-bradykinin
      8-Leu-9-des-Arg-BK
      B 6769
      B-6769
      B6769 cpd
      bradykinin, Leu(8) (1-8)
      bradykinin, Leu(8)-des-Arg(9)-
      bradykinin, leucyl(8)-des-arginine(9)-
      DALBK peptide
      des-Arg9-Leu8-bradykinin

      Canonical SMILES

      CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

      Isomeric SMILES

      CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.